REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][C:4]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=1[NH2:6].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][CH2:3][C:4]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=1[NH2:6]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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COCC1=C(N)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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0.25 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a Parr hydrogenation bottle previously purged with argon
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Type
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ADDITION
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Details
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is introduced
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Type
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CUSTOM
|
Details
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after which the catalyst is removed by vacuum filtration
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated to about 25 mL and toluene (25 mL)
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Type
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ADDITION
|
Details
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is added
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
is collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
COCC1=C(C=CC(=C1)N)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |